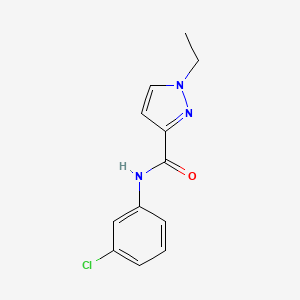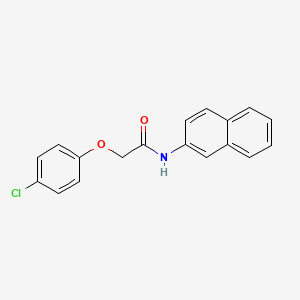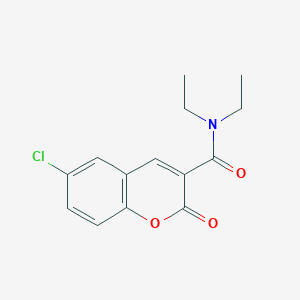
N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPPC is a pyrazole derivative that has been synthesized using different methods, and it has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is not fully understood, but it has been proposed to act as a GABA-A receptor modulator, which may explain its anxiolytic and antidepressant effects. It has also been proposed to inhibit the activity of the enzyme topoisomerase II, which may explain its cytotoxic effects against cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to exhibit interesting biochemical and physiological effects, including anxiolytic and antidepressant effects, cytotoxic effects against cancer cells, and anti-inflammatory effects. It has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide in lab experiments is its potential to exhibit interesting biochemical and physiological effects, which may lead to the discovery of new drugs with improved efficacy and safety. However, one limitation of using N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, including the development of new drugs based on N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide, the investigation of its mechanism of action, and the exploration of its potential applications in other fields of scientific research. Other future directions include the investigation of its toxicity and the development of new synthesis methods for N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide.
Métodos De Síntesis
N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide can be synthesized using different methods, including the reaction of 3-chlorobenzoyl chloride with ethyl hydrazine to obtain 3-chlorophenylhydrazine, which is then reacted with ethyl acetoacetate to obtain the desired product. Another method involves the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to obtain 3-chlorophenylhydrazine, which is then reacted with ethyl pyruvate to obtain N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to exhibit potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to have anxiolytic and antidepressant effects, and it has been proposed as a potential treatment for anxiety and depression. In cancer research, N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been found to exhibit cytotoxic effects against cancer cells, and it has been proposed as a potential anticancer agent. In drug discovery, N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide has been used as a lead compound for the development of new drugs with improved efficacy and safety.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-2-16-7-6-11(15-16)12(17)14-10-5-3-4-9(13)8-10/h3-8H,2H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAXXOORGPHUNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5860919.png)

![N-[4-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5860932.png)



![3-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5860965.png)
![2-ethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5860968.png)
![2-[(4-chlorobenzylidene)amino]-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5860972.png)
![N-(4-{[(aminocarbonyl)amino]sulfonyl}phenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5860978.png)


![2-[(3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5861005.png)